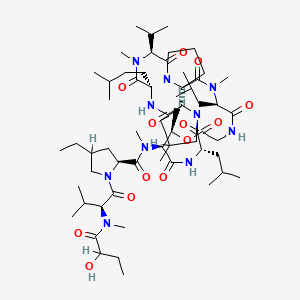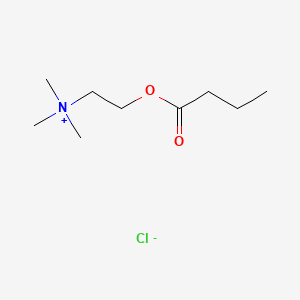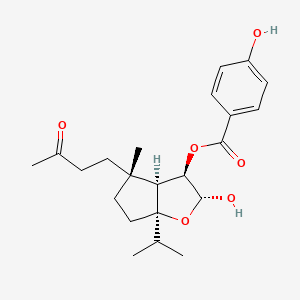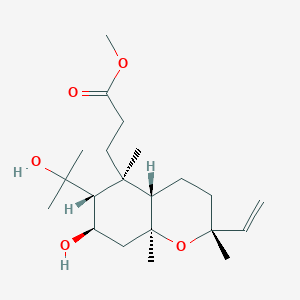
2',5'-二氯联苯-3-醇
描述
2',5'-dichlorobiphenyl-3-ol is an member of the class of hydroxybiphenyls formed formally by chlorination of biphenyl-3-ol at C-2' and -5'. It is a dichlorobenzene and a member of hydroxybiphenyls. It derives from a biphenyl-3-ol.
科学研究应用
代谢产物表征和结构
2',5'-二氯联苯-3-醇,是二氯联苯的代谢产物,已被研究其结构特征。在Dhakal等人(2019年)的研究中,相关化合物2,3-二氯-3',4'-二羟基联苯,是2,3-二氯联苯的代谢产物,显示出分子内氢键和π-π堆积相互作用,这对于理解这些化合物的物理和化学性质是重要的 (Dhakal, Parkin, & Lehmler, 2019)。
光催化降解
已经探索了水中氯联苯的光催化降解,其中化合物如2-氯联苯在太阳辐射下在TiO2悬浮液存在下发生降解。这种降解过程会产生各种中间体,包括与2',5'-二氯联苯-3-醇有结构关联的氯联苯-醇。这些研究对于理解氯联苯及其衍生物的环境命运至关重要 (Hong, Wang, & Bush, 1998)。
植物-水-土壤系统中的生物转化
已经研究了植物-水-土壤系统中二氯联苯的代谢,显示这些化合物转化为单羟基和双羟基衍生物。这项研究对于理解这些化合物在生态系统中的环境转化和潜在积累至关重要 (Moza, Weisgerber, Klein, & Korte, 1974)。
化学反应机制和速率常数
研究还关注二氯联苯的气相反应,提供了有关反应速率常数和机制的见解。这些研究对于模拟这些化合物的大气化学和命运至关重要 (Kwok, Atkinson, & Arey, 1995)。
去卤和环境修复
已经研究了在催化剂(如Ni-Mo/Al2O3)上的二氯联苯的脱氯化反应,用于环境修复。这项研究对于开发方法以解毒受氯联苯污染的环境至关重要 (Gryglewicz et al., 2006)。
作用机制
Target of Action
2’,5’-Dichlorobiphenyl-3-ol is a member of the class of hydroxybiphenyls Similar compounds have been shown to interact with various enzymes and proteins within the cell, affecting their function and leading to changes in cellular processes .
Mode of Action
It is known that hydroxylated derivatives of dichlorobiphenyls can be transformed by certain bacteria, such as burkholderia xenovorans lb400 . This transformation process likely involves the interaction of the compound with various enzymes within the bacterium, leading to changes in the compound’s structure and properties .
Biochemical Pathways
For instance, a study on a related compound, 3,3’-dichlorobiphenyl-4-ol, showed that it altered the expression of genes governing fatty acid metabolism .
Pharmacokinetics
A related compound, 3,3’-dichlorobiphenyl, has been found in human serum, suggesting that it can be absorbed and distributed within the body .
Result of Action
Related compounds have been shown to cause various detrimental effects, including immunotoxicity, neurotoxicity, developmental toxicity, and reproductive toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,5’-Dichlorobiphenyl-3-ol. For instance, the presence of certain bacteria can enhance the degradation of this compound . Additionally, the compound’s stability and action may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.
生化分析
Biochemical Properties
2’,5’-Dichlorobiphenyl-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain esterases and other enzymes . These interactions are crucial as they can alter the biochemical pathways and processes within the cells.
Cellular Effects
The effects of 2’,5’-Dichlorobiphenyl-3-ol on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in mitochondrial oxidative stress in mammalian cells . This indicates its potential impact on cellular health and function.
Molecular Mechanism
At the molecular level, 2’,5’-Dichlorobiphenyl-3-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,5’-Dichlorobiphenyl-3-ol change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that its impact can vary depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of 2’,5’-Dichlorobiphenyl-3-ol vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. For instance, certain dosages have been observed to cause changes in liver function and immune response in rodents . Understanding these dosage effects is crucial for determining safe exposure levels.
Metabolic Pathways
2’,5’-Dichlorobiphenyl-3-ol is involved in various metabolic pathways. It interacts with enzymes such as biphenyl 2,3-dioxygenases, which play a role in its degradation . These interactions can affect metabolic flux and metabolite levels, further influencing the compound’s overall impact on the organism.
Transport and Distribution
Within cells and tissues, 2’,5’-Dichlorobiphenyl-3-ol is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are crucial for understanding how the compound accumulates and exerts its effects in different cellular compartments.
Subcellular Localization
The subcellular localization of 2’,5’-Dichlorobiphenyl-3-ol is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its precise role within the cell and its overall impact on cellular processes.
属性
IUPAC Name |
3-(2,5-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRLNQOPCMALNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202176 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53905-29-6 | |
| Record name | 2′,5′-Dichloro[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53905-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 2',5'-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,9S)-10-(Cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one](/img/structure/B1219858.png)




![3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid](/img/structure/B1219864.png)




![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1219872.png)
![4-[4-[(5,6-Dimethyl-1-benzimidazolyl)sulfonyl]phenyl]sulfonylmorpholine](/img/structure/B1219873.png)

